molecular formula C9H16N4 B1464705 (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1248796-35-1

(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B1464705
CAS No.: 1248796-35-1
M. Wt: 180.25 g/mol
InChI Key: XIGSJZAOFVSAAV-UHFFFAOYSA-N
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Description

(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine is a useful research compound. Its molecular formula is C9H16N4 and its molecular weight is 180.25 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine plays a significant role in biochemical reactions, particularly in the inhibition of enzymes and interaction with proteins. It has been observed to interact with tubulin, a protein that is essential for cell division. The compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and thus preventing the formation of microtubules . This interaction disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by disrupting the microtubule network, which is crucial for cell division . This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It has been shown to cause cell cycle arrest at the G2/M phase, leading to the activation of apoptotic pathways . Additionally, this compound influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and leading to the disruption of microtubule dynamics . This inhibition prevents the formation of the mitotic spindle, causing cell cycle arrest at the G2/M phase and triggering apoptosis. Additionally, this compound has been shown to modulate gene expression by influencing transcription factors and signaling pathways involved in apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent with its mechanism of action, which involves disruption of microtubule dynamics and cell cycle arrest.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including weight loss, organ damage, and hematological abnormalities . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It has been observed to accumulate in the cytoplasm and nucleus, where it exerts its effects on microtubule dynamics and gene expression . The distribution of this compound is influenced by its physicochemical properties, including its solubility and affinity for cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with tubulin and other biomolecules . Its localization is facilitated by targeting signals and post-translational modifications that direct it to specific cellular compartments . The subcellular distribution of this compound is essential for its role in disrupting microtubule dynamics and inducing apoptosis in cancer cells.

Properties

IUPAC Name

(1-cyclohexyltriazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9/h7,9H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGSJZAOFVSAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine
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(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine
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(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine
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(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine
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(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 6
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(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.